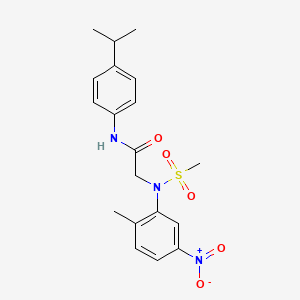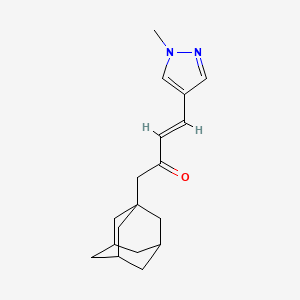
(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE
Übersicht
Beschreibung
(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one is 284.188863393 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Influence on Coordination Geometry and Magnetic Properties
Research by Brück et al. (1996) on paramagnetic planar complexes of NiII, including adamantyl (Ad) substituents, revealed that a favorable combination of electronic and steric factors produces the necessary donor quality for bischelation and the singular field strength required for the formation of planar paramagnetic species. This study underscores the importance of adamantyl substituents in influencing the formation, coordination geometry, and magnetic properties of phosphinic amidato bischelates, suggesting potential applications in magnetic materials and coordination chemistry (Brück et al., 1996).
Role in Synthesis of Heterocyclic Compounds
Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value as building blocks for synthesizing a variety of heterocyclic compounds. This research illustrates the utility of pyrazoline derivatives in creating novel heterocycles, which could be extrapolated to the study of 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one, suggesting its potential in synthesizing new heterocyclic structures with diverse applications in medicinal chemistry and drug design (Gomaa & Ali, 2020).
Anticancer Activity of Pyrazoline Derivatives
Ray et al. (2022) conducted a comprehensive review on synthetic strategies of pyrazoline derivatives for developing new anticancer agents. This review encapsulates the significant biological effects of pyrazoline derivatives, including anticancer activity, and discusses their synthesis. The information could be relevant to the application of 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one in drug discovery, especially in the context of designing novel anticancer agents (Ray et al., 2022).
Pharmacological Potential in Neurodegenerative Diseases
Dembitsky et al. (2020) reviewed the pharmacological profile of natural and synthetic compounds with adamantane-based scaffolds, highlighting their potential in treating neurodegenerative diseases. This review provides a comparative analysis of structure-activity relationships for adamantane derivatives, including their efficacy against dementia, Alzheimer's, and Parkinson's diseases. Given the adamantyl group in the compound of interest, this suggests potential research applications in developing treatments for neurodegenerative diseases (Dembitsky et al., 2020).
Eigenschaften
IUPAC Name |
(E)-1-(1-adamantyl)-4-(1-methylpyrazol-4-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-20-12-13(11-19-20)2-3-17(21)10-18-7-14-4-15(8-18)6-16(5-14)9-18/h2-3,11-12,14-16H,4-10H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCRQADLSMKXAQ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4625014.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B4625027.png)
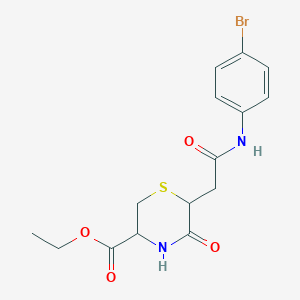
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625036.png)
![2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine](/img/structure/B4625047.png)
![1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4625051.png)
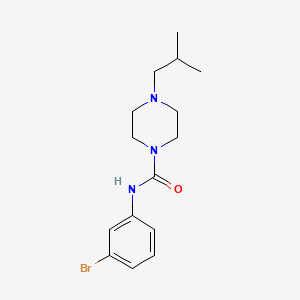
![ETHYL 2-{2-[2-(ETHYLSULFANYL)BENZAMIDO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B4625076.png)
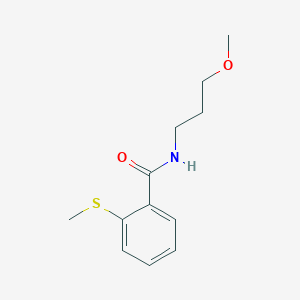
![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)
![3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4625099.png)
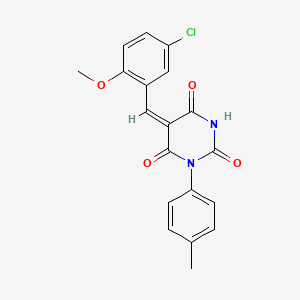
![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)
